molecular formula C9H10N2O B13123367 6-Methoxy-2,4-dimethylpyridine-3-carbonitrile

6-Methoxy-2,4-dimethylpyridine-3-carbonitrile

Cat. No.: B13123367
M. Wt: 162.19 g/mol
InChI Key: CBLLJIXCNCIUSU-UHFFFAOYSA-N
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Description

6-methoxy-2,4-dimethylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles It is characterized by the presence of a methoxy group at the 6th position, and two methyl groups at the 2nd and 4th positions on the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,4-dimethylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromo-6-methoxy-2,4-dimethylpyridine with copper(I) cyanide (CuCN) in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out under an inert atmosphere of nitrogen to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for 6-methoxy-2,4-dimethylnicotinonitrile are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of optimized reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,4-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted nicotinonitriles depending on the nucleophile used.

Scientific Research Applications

6-methoxy-2,4-dimethylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxy-2,4-dimethylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-2,4-dimethylnicotinonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic and research applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-methoxy-2,4-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-6-4-9(12-3)11-7(2)8(6)5-10/h4H,1-3H3

InChI Key

CBLLJIXCNCIUSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)C)OC

Origin of Product

United States

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